1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1022733-30-7
VCID: VC7590202
InChI: InChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47

1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

CAS No.: 1022733-30-7

Cat. No.: VC7590202

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione - 1022733-30-7

Specification

CAS No. 1022733-30-7
Molecular Formula C23H18N2O3S
Molecular Weight 402.47
IUPAC Name 1,3-bis(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3
Standard InChI Key CNSZPVIXMZNUTA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound’s central diazinane ring (1,3-diazinane-2,4,6-trione) is a six-membered heterocycle containing two nitrogen atoms and three ketone groups. This core is substituted at the 1 and 3 positions with 3-methylphenyl groups and at the 5 position with a thiophen-3-ylmethylidene moiety. The thiophene ring introduces sulfur into the system, while the methyl groups on the phenyl rings enhance hydrophobicity and steric bulk.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC23H18N2O3S\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight402.47 g/mol
IUPAC Name1,3-bis(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
SMILES NotationCC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C
InChIKeyCNSZPVIXMZNUTA-UHFFFAOYSA-N

Comparative Analysis with Structural Analogs

Variations in substituent positioning significantly influence the compound’s properties. For instance, 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 1024430-99-6) shares the same molecular formula but features para-methyl groups on the phenyl rings. This positional isomerism alters electronic distribution and crystal packing, potentially affecting solubility and reactivity. Another analog, 5-[(4-ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione, replaces the thiophene with an ethoxyphenyl group, increasing molecular weight to 440.51 g/mol and introducing oxygen-based lone pairs for enhanced hydrogen bonding.

Synthetic Pathways and Methodologies

Thiophene Incorporation Strategies

The thiophen-3-ylmethylidene group is critical to the compound’s electronic profile. Recent advances in thiophene synthesis, such as the use of 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, enable efficient C–S bond formation under solvent-free conditions . While the exact synthesis route for this compound remains undisclosed in public literature, analogous methods suggest a multi-step process involving:

  • Diazinane Core Formation: Cyclocondensation of urea derivatives with diketones.

  • Friedel-Crafts Alkylation: Introduction of 3-methylphenyl groups via electrophilic aromatic substitution.

  • Knoevenagel Condensation: Attachment of the thiophen-3-ylmethylidene moiety using a thiophene carboxaldehyde derivative .

Challenges in Solubility and Purification

Data on solubility remain unspecified in available sources, likely due to the compound’s high molecular weight and aromaticity. Purification challenges may arise from similar polarity among reaction byproducts, necessitating techniques like column chromatography or recrystallization from high-boiling solvents.

Physicochemical and Spectroscopic Properties

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at 1700–1750 cm1^{-1}, ν(C–N)\nu(\text{C–N}) at 1250–1350 cm1^{-1}, and thiophene ring vibrations at 700–800 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Methyl protons on phenyl groups (~2.3 ppm), thiophene protons (6.8–7.5 ppm), and diazinane methine protons (~5.5 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons (~160 ppm), aromatic carbons (110–150 ppm), and thiophene carbons (~125 ppm) .

Comparative Analysis with Heterocyclic Analogues

Table 2: Structural and Functional Comparison of Diazinane Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsPotential Applications
1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trioneC23H18N2O3S\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}402.473-methylphenyl, thiophen-3-ylElectronics, drug discovery
1,3-Bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trioneC23H18N2O3S\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}402.474-methylphenyl, thiophen-3-ylMaterials science
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trioneC27H24N2O4\text{C}_{27}\text{H}_{24}\text{N}_{2}\text{O}_{4}440.513-methylphenyl, 4-ethoxyphenylCatalysis, supramolecular chemistry

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